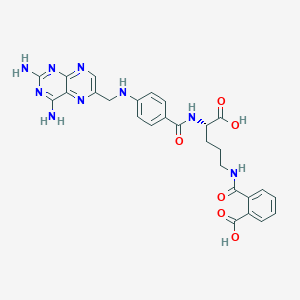
tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide, commonly known as Boc-Ala-Gly-Pro-Ile, is a peptide molecule that has been extensively used in scientific research due to its unique structure and properties. This molecule consists of four amino acids, namely alanine, glycine, proline, and isoleucine, which are linked together by peptide bonds. Boc-Ala-Gly-Pro-Ile is a widely used peptide in the field of biochemistry and is known to have several potential applications in scientific research.
Wirkmechanismus
Boc-Ala-Gly-Pro-Ile is known to act as an agonist of the mu-opioid receptor. This receptor is a G-protein coupled receptor that is involved in the modulation of pain, reward, and addiction. When Boc-Ala-Gly-Pro-Ile binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
Boc-Ala-Gly-Pro-Ile has several biochemical and physiological effects. It is known to have analgesic and antinociceptive effects, which makes it a potential candidate for the development of new pain medications. This peptide is also known to have anti-inflammatory effects and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Ala-Gly-Pro-Ile has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using SPPS. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor signaling pathways. However, one limitation of this peptide is that it can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-Ala-Gly-Pro-Ile in scientific research. One potential application is in the development of new pain medications. This peptide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. Another potential application is in the development of new drugs for the treatment of addiction. Boc-Ala-Gly-Pro-Ile has been shown to modulate reward pathways in the brain, which may be useful in the development of new addiction medications. Finally, this peptide may be useful in the development of new anti-inflammatory drugs. Boc-Ala-Gly-Pro-Ile has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Synthesemethoden
The synthesis of Boc-Ala-Gly-Pro-Ile is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc group is used to protect the amino group of the alanine residue during the synthesis process. The final product is then cleaved from the solid support and the Boc group is removed using acid treatment.
Wissenschaftliche Forschungsanwendungen
Boc-Ala-Gly-Pro-Ile has been extensively used in scientific research due to its unique properties. It is known to have a high affinity for the mu-opioid receptor, which makes it a potential candidate for the development of opioid receptor ligands. This peptide has also been used in the development of new drugs for the treatment of pain, addiction, and other disorders.
Eigenschaften
CAS-Nummer |
120841-31-8 |
|---|---|
Produktname |
tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide |
Molekularformel |
C13H25N3O3 |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[(2S)-1-oxo-1-[[2-(propan-2-ylamino)acetyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C13H25N3O3/c1-8(2)14-7-10(17)16-11(18)9(3)15-12(19)13(4,5)6/h8-9,14H,7H2,1-6H3,(H,15,19)(H,16,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
ALFQJSKVMAGOFK-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)CNC(C)C)NC(=O)C(C)(C)C |
SMILES |
CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C |
Synonyme |
t-Boc-Ala-Gly-NHiPr tBuCO-Ala-Gly-NHiPr tert-butoxycarbonyl-alanyl-glycyl-isopropylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



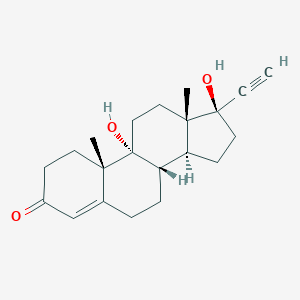
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
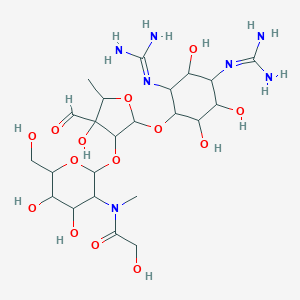
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

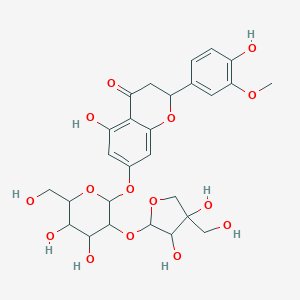
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
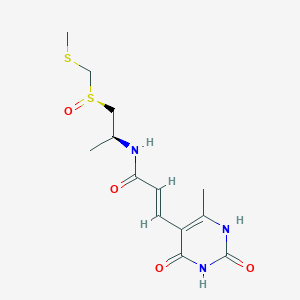
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
